Methyl 2-propylpiperidine-2-carboxylate hydrochloride
CAS No.: 1332529-69-7
Cat. No.: VC3006815
Molecular Formula: C10H20ClNO2
Molecular Weight: 221.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1332529-69-7 |
|---|---|
| Molecular Formula | C10H20ClNO2 |
| Molecular Weight | 221.72 g/mol |
| IUPAC Name | methyl 2-propylpiperidine-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C10H19NO2.ClH/c1-3-6-10(9(12)13-2)7-4-5-8-11-10;/h11H,3-8H2,1-2H3;1H |
| Standard InChI Key | CPFSKLKHOQJUGY-UHFFFAOYSA-N |
| SMILES | CCCC1(CCCCN1)C(=O)OC.Cl |
| Canonical SMILES | CCCC1(CCCCN1)C(=O)OC.Cl |
Introduction
Chemical Properties and Structure
Basic Identification
Methyl 2-propylpiperidine-2-carboxylate hydrochloride is identified by the CAS number 1332529-69-7. It has a molecular formula of C₁₀H₂₀ClNO₂ and a molecular weight of 221.72 g/mol . The compound exists as the hydrochloride salt of methyl 2-propylpiperidine-2-carboxylate, which serves as its parent compound .
Structural Characteristics
The compound features a six-membered piperidine ring with a nitrogen atom, a methyl carboxylate group, and a propyl substituent at the C-2 position. The hydrochloride component is present as a salt. The structure can be represented by the following identifiers:
| Structural Identifier | Value |
|---|---|
| IUPAC Name | methyl 2-propylpiperidine-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C10H19NO2.ClH/c1-3-6-10(9(12)13-2)7-4-5-8-11-10;/h11H,3-8H2,1-2H3;1H |
| Standard InChIKey | CPFSKLKHOQJUGY-UHFFFAOYSA-N |
| SMILES | CCCC1(CCCCN1)C(=O)OC.Cl |
| Canonical SMILES | CCCC1(CCCCN1)C(=O)OC.Cl |
Stereochemistry
The C-2 position in the piperidine ring represents a stereocenter, potentially giving rise to enantiomeric forms of the compound. While the hydrochloride salt is often found in racemic form, stereospecific variants like methyl (2R)-1-propylpiperidine-2-carboxylate have been reported with a molecular weight of 185.26 g/mol (non-hydrochloride form) . The R-enantiomer has distinct properties and potentially different biological activities compared to the S-enantiomer.
Biological and Pharmacological Significance
Structural Significance
The piperidine structure is known to be involved in various biological processes, particularly in neurotransmitter modulation. The inclusion of both a propyl substituent and a methyl carboxylate group potentially confers specific binding characteristics that could interact with biological targets.
Comparative Biological Activity
Applications in Research and Industry
Role in Organic Synthesis
Methyl 2-propylpiperidine-2-carboxylate hydrochloride primarily serves as an intermediate in organic synthesis. Its functional groups—the methyl ester and the secondary amine—provide versatile reactive sites for further modifications, making it valuable in constructing more complex molecular structures.
Pharmaceutical Development
In pharmaceutical applications, this compound and related derivatives may serve as:
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Building blocks for more complex drug candidates
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Intermediates in the synthesis of active pharmaceutical ingredients
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Structural components that contribute to specific pharmacophores
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Potential modulators of biological pathways relevant to disease processes
Research Applications
The compound's structural features make it potentially useful in various research contexts:
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As a controlled substrate for studying reaction mechanisms
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In structure-activity relationship studies for drug development
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As a comparative standard in analytical methods development
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In investigations of piperidine-based pharmacophores
Comparative Analysis with Related Compounds
Structural Comparisons
Methyl 2-propylpiperidine-2-carboxylate hydrochloride belongs to a family of related compounds with varying substituents. A comparative analysis reveals structural similarities and differences that may influence reactivity and biological activity:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| Methyl 2-propylpiperidine-2-carboxylate hydrochloride | C₁₀H₂₀ClNO₂ | 221.72 | Reference compound |
| Methyl (2R)-1-propylpiperidine-2-carboxylate | C₁₀H₁₉NO₂ | 185.26 | Non-hydrochloride salt, R-stereochemistry |
| Propyl piperidine-2-carboxylate hydrochloride | C₉H₁₈ClNO₂ | 207.70 | Propyl ester instead of methyl ester |
| Methyl (S)-piperidine-2-carboxylate hydrochloride | C₇H₁₄ClNO₂ | 179.65 | Lacks propyl at C-2, has S-stereochemistry |
| Methyl 2-methylpyrrolidine-2-carboxylate hydrochloride | C₇H₁₄ClNO₂ | 179.65 | 5-membered pyrrolidine ring instead of piperidine |
Functional Comparisons
Different functional groups significantly impact the chemical behavior and potential applications of these compounds:
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The propyl substituent in methyl 2-propylpiperidine-2-carboxylate hydrochloride increases lipophilicity compared to non-alkylated derivatives
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The hydrochloride salt formation enhances water solubility relative to the free base
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The methyl ester provides a reactive site for further modifications, such as hydrolysis to the carboxylic acid or transesterification
Research Gaps and Future Directions
Identified Research Needs
Current literature reveals several areas where further research on methyl 2-propylpiperidine-2-carboxylate hydrochloride would be valuable:
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Comprehensive biological activity profiling
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Structure-activity relationship studies comparing various piperidine carboxylate derivatives
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Optimization of synthetic routes for stereoselective production
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Evaluation of its potential as a pharmaceutical intermediate
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